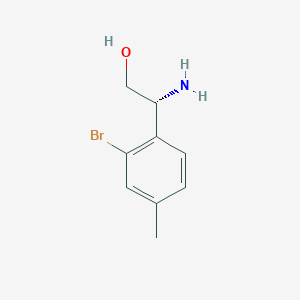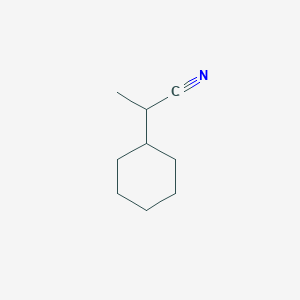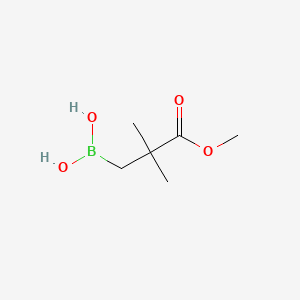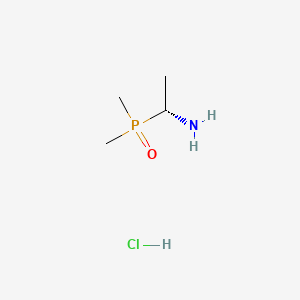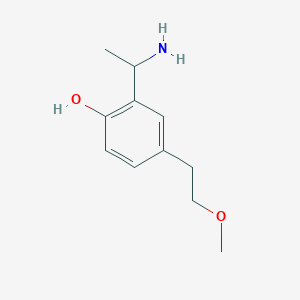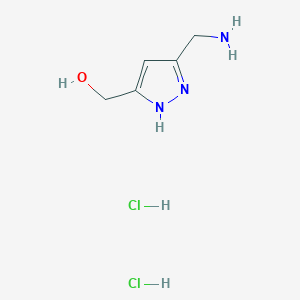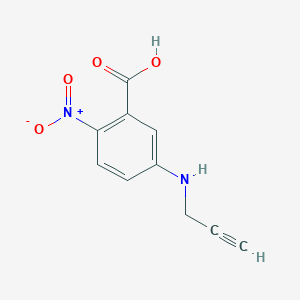
2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid is an organic compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of a nitro group, a prop-2-YN-1-ylamino group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid typically involves the nitration of 5-(prop-2-YN-1-ylamino)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound .
Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form 2-amino-5-(prop-2-YN-1-ylamino)benzoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-YN-1-ylamino group may also play a role in the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid can be compared with other similar compounds, such as:
2-Nitrobenzoic acid: Lacks the prop-2-YN-1-ylamino group, making it less versatile in certain chemical reactions.
5-Amino-2-nitrobenzoic acid: Contains an amino group instead of the prop-2-YN-1-ylamino group, leading to different reactivity and applications.
2-Nitro-4-(prop-2-YN-1-ylamino)benzoic acid: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-nitro-5-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H8N2O4/c1-2-5-11-7-3-4-9(12(15)16)8(6-7)10(13)14/h1,3-4,6,11H,5H2,(H,13,14) |
InChI Key |
RLFLOYYSBSRLPP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


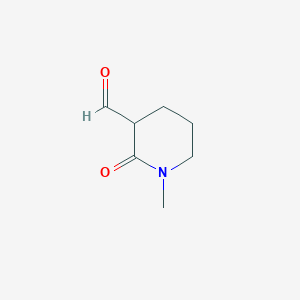

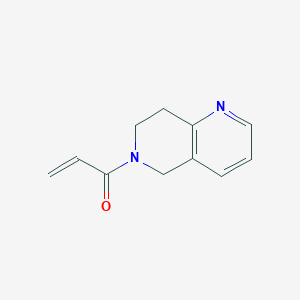
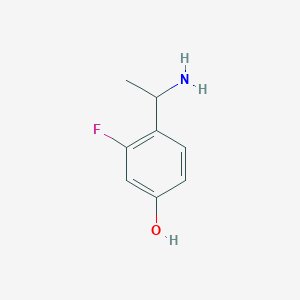

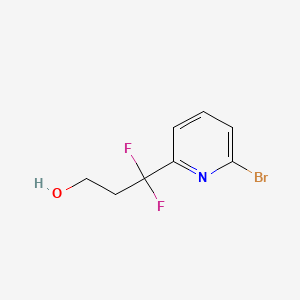

![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
